[1-(3-Chlorophenyl)ethyl](cyclopropylmethyl)amine
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Overview
Description
1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.71514 . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(3-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3-Chlorophenyl)ethylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-(3-Chlorophenyl)ethylamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethylamine: This compound has a similar structure but with the chlorine atom positioned at the 4th carbon of the phenyl ring instead of the 3rd.
1-(3-Bromophenyl)ethylamine: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and properties.
1-(3-Chlorophenyl)ethylamine: This compound lacks the cyclopropyl group, which can affect its chemical behavior and applications.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C12H16ClN/c1-9(14-8-10-5-6-10)11-3-2-4-12(13)7-11/h2-4,7,9-10,14H,5-6,8H2,1H3 |
InChI Key |
AMPSWZXKCCRZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC2CC2 |
Origin of Product |
United States |
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